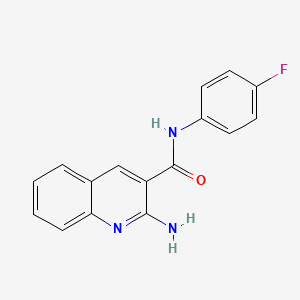

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide

描述

属性

IUPAC Name |

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-11-5-7-12(8-6-11)19-16(21)13-9-10-3-1-2-4-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPILZFUGFHJNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221853 | |

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524036-16-6 | |

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxamide, 2-amino-N-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through classical synthesis protocols such as the Skraup, Doebner von Miller, or Friedländer synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.

Once the quinoline core is synthesized, the introduction of the amino group at the 2-position can be accomplished through nitration followed by reduction. The carboxamide group at the 3-position is typically introduced via amidation reactions using appropriate carboxylic acid derivatives. The final step involves the substitution of the fluorophenyl group at the 4-position, which can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

化学反应分析

Types of Reactions

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Electrophilic substitution often employs halogenating agents like N-bromosuccinimide (NBS), while nucleophilic substitution may use bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学研究应用

Medicinal Chemistry

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown notable inhibition against Streptococcus pneumoniae and Aspergillus fumigatus, suggesting potential applications in treating bacterial and fungal infections .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, quinoline derivatives have been reported to exhibit moderate to significant potency against various cancer cell lines, including H460 and HT-29 . The unique mechanism of action may involve the inhibition of critical pathways associated with tumor growth.

- Antimalarial Activity : Quinoline derivatives are known for their antimalarial properties. A study highlighted that certain quinoline-4-carboxamide derivatives displayed promising activity against Plasmodium falciparum, with low nanomolar potency . This suggests that this compound could be a candidate for further development in malaria treatment.

Biochemical Research

The compound's ability to interact with various biological targets makes it valuable in biochemical studies:

- Enzyme Inhibition : Investigations into the enzyme inhibitory potential of quinoline derivatives have shown promise in drug development. For example, compounds similar to this compound have been explored as inhibitors of translation elongation factor 2 in Plasmodium falciparum, which is crucial for protein synthesis .

- Receptor Modulation : The compound has also been studied for its effects on specific receptors involved in cancer progression, such as c-Met kinase. Structure-based design has led to the development of derivatives that exhibit selective inhibition against cancer cell lines .

Material Science

Beyond biological applications, this compound can be utilized in material science:

- Fluorescent Materials : The unique structural features of quinoline derivatives lend themselves to applications in developing new materials with specific optical properties, such as fluorescence. These materials can be used in sensors or imaging technologies.

Case Study 1: Antimicrobial Activity

A study demonstrated that a structurally related compound exhibited significant inhibition against S. pneumoniae and A. fumigatus. This suggests that this compound may have similar antimicrobial properties, warranting further investigation into its efficacy as an antimicrobial agent.

| Compound Name | Target Organism | Inhibition Activity |

|---|---|---|

| Related Compound | S. pneumoniae | Significant |

| Related Compound | A. fumigatus | Significant |

Case Study 2: Anticancer Potential

In vitro studies have shown that certain quinoline derivatives can inhibit the proliferation of cancer cells effectively. One derivative demonstrated IC50 values significantly lower than existing therapies, indicating its potential as a lead compound for anticancer drug development .

作用机制

The mechanism of action of 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.

相似化合物的比较

Comparison with Structural Analogs

Core Heterocycle Variations

Quinoline-4-carboxamide Derivatives

- Examples: Compounds 5a5–5b1 () feature quinoline-4-carboxamide cores with varied substituents (e.g., morpholino, dimethylamino groups).

- Key Differences :

- Positional Isomerism : The carboxamide group at position 4 (vs. position 3 in the target compound) alters electronic distribution and steric interactions.

- Bioactivity : These derivatives demonstrated antibacterial activity, with compound 5b1 achieving 67% yield and a melting point of 185.5–186.8°C .

Thieno[2,3-b]quinoline Analogs

- Example: 3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () replaces the quinoline core with a sulfur-containing thienoquinoline system. Impact: The tetrahydrothienoquinoline core increases lipophilicity (molecular weight: 341.40 vs. 311.33 for the target compound) and may enhance membrane permeability .

Pyrimidine Derivatives

- Example: 2-Amino-N-(4-fluorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (4g, ) substitutes the quinoline with a pyrimidine ring.

Substituent Modifications

Fluorophenyl Group Variations

- Positional Isomerism: Compound 2-(4-chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide () replaces the 4-fluorophenyl group with a 3-fluorophenyl moiety, altering steric and electronic profiles. Impact: Fluorine at position 3 (meta) vs. 4 (para) may influence hydrogen bonding and metabolic stability .

Amino Group Modifications

- Example: 2-Amino-N-(4-fluorophenyl)benzenesulfonamide (6b, ) replaces the carboxamide with a sulfonamide group.

Molecular Weight and Solubility

- Synthetic Yields: Quinoline-4-carboxamides () achieved moderate yields (54–67%), suggesting comparable synthetic challenges to the target compound .

生物活性

2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Name : this compound

- CAS Number : 524036-16-6

- Molecular Formula : C15H12FN3O

- Molecular Weight : 273.27 g/mol

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : This compound has shown significant activity against various strains of bacteria and fungi. It likely inhibits bacterial growth by interfering with essential biochemical pathways.

- Anticancer Activity : Evidence suggests that this compound can induce apoptosis in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation and survival.

Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |

| Anticancer | A549 (Lung Cancer) | 1.5 | |

| Anticancer | K562 (Leukemia) | 1.7 |

Antimicrobial Studies

In a study examining the antimicrobial properties of various quinoline derivatives, this compound was found to exhibit potent activity against Mycobacterium tuberculosis with an IC50 value of 5.0 µM. This suggests its potential as a lead compound for developing new antitubercular agents.

Anticancer Studies

A series of in vitro studies demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells and K562 leukemia cells, with IC50 values of 1.5 µM and 1.7 µM respectively. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinoline derivatives indicated that modifications at specific positions on the quinoline ring can enhance biological activity. The presence of the fluorine atom at the para position on the phenyl ring is believed to improve binding affinity to target enzymes, thereby increasing potency .

Biochemical Pathways Affected

The compound's activity appears to involve several biochemical pathways:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

常见问题

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization techniques for 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide in academic research? A: Synthesis typically involves condensation reactions under reflux conditions. For example, similar quinoline-3-carboxamide derivatives are synthesized by reacting aldehyde precursors with amines in ethanol, catalyzed by piperidine, followed by reflux for 1–3 hours . Characterization employs:

- Infrared (IR) spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH/amide bands).

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments .

- Melting point analysis to verify purity and consistency with literature values (e.g., analogs show melting points >260°C) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yields of quinoline-3-carboxamide derivatives? A: Key variables include:

- Solvent selection : Ethanol or DMF enhances solubility of intermediates .

- Catalyst use : Piperidine accelerates Schiff base formation in condensation reactions .

- Temperature control : Reflux (~80°C) balances reaction rate and thermal decomposition risks .

- Workup procedures : Recrystallization from ethanol/DMF mixtures improves purity and yield (e.g., 65–80% yields reported for analogs) .

Biological Activity Profiling

Q: What methodologies are used to evaluate the antiproliferative activity of this compound? A: Standard assays include:

- MTT assays to measure cell viability in cancer cell lines (e.g., IC₅₀ determination).

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

- Angiogenesis inhibition : In vitro models (e.g., endothelial tube formation assays) to assess antiangiogenic potential, as seen in quinoline-3-carboxamide analogs like tasquinimod .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in bioactivity data across studies? A: Strategies include:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., cell line authentication, serum batch consistency).

- Purity validation : Independent HPLC or NMR analysis to rule out impurities, especially since suppliers like Sigma-Aldrich may not provide analytical data .

- Structural confirmation : X-ray crystallography (e.g., as used for 4-(adamantan-1-yl)quinoline derivatives) to verify molecular geometry .

Structural-Activity Relationship (SAR) Studies

Q: How do structural modifications influence the biological activity of this compound? A: SAR insights from analogs:

- Fluorophenyl substitution : Enhances metabolic stability and target binding affinity .

- Quinoline core modifications : Adding methyl or chloro groups at position 2 improves antiproliferative potency .

- Carboxamide linkage : Critical for interactions with histone deacetylases (HDACs) or hypoxia-inducible factors (HIFs) in cancer models .

Stability and Storage Protocols

Q: What are the best practices for handling and storing this compound? A: Guidelines include:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use desiccants to avoid moisture absorption, which can degrade carboxamide groups .

- Safety : Avoid exposure to static electricity or open flames due to organic solvent residues .

Mechanistic Investigation

Q: What experimental approaches elucidate the mechanism of action for this compound? A: Techniques include:

- Molecular docking : To predict binding to targets like HDACs or HIF-1α (e.g., tasquinimod’s antiangiogenic action via HIF inhibition) .

- Gene expression profiling : RNA-seq to identify downregulated angiogenic genes (VEGF, MMPs) .

- In vivo models : Xenograft studies with pharmacokinetic monitoring to correlate plasma levels with efficacy .

Computational Modeling

Q: How can researchers model interactions between this compound and biological targets? A: Use:

- Software tools : AutoDock Vina or Schrödinger Suite for docking studies.

- Comparative analysis : Align with known inhibitors (e.g., 4-(adamantan-1-yl)quinoline derivatives in tuberculosis research) .

- MD simulations : To assess binding stability over time (≥100 ns trajectories recommended) .

Purity and Analytical Validation

Q: What methods ensure the purity of synthesized or purchased compounds? A: Critical steps:

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Spectroscopic validation : ¹H NMR integration to assess proton ratios and detect byproducts .

- Third-party testing : Independent labs for elemental analysis (C, H, N) if supplier data are unavailable .

Toxicity and Safety Profiling

Q: What protocols assess in vitro toxicity and safety? A: Standardized assays:

- Hepatotoxicity screening : Primary hepatocyte cultures to monitor ALT/AST release.

- Hemolytic activity : Red blood cell lysis assays at physiological pH.

- Genotoxicity : Comet assays or Ames tests to detect DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。